5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-[(1-phenoxycarbonylpiperidin-4-yl)methylamino]-3-thiophen-2-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c25-20(13-17(14-21(26)27)19-7-4-12-30-19)23-15-16-8-10-24(11-9-16)22(28)29-18-5-2-1-3-6-18/h1-7,12,16-17H,8-11,13-15H2,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKLFZJEJWDQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC(CC(=O)O)C2=CC=CS2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases mediated by fibroblast growth factor receptors (FGFR). This article explores the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine moiety, which is known for its pharmacological properties, and a thiophene ring that contributes to its biological activity.
The compound acts primarily as an inhibitor of FGFR , which plays a crucial role in various cellular processes including proliferation, differentiation, and survival. Inhibition of FGFR pathways has been shown to be effective in treating certain cancers by disrupting tumor growth signals.
Key Mechanisms:
- FGFR Inhibition : By binding to FGFR, the compound prevents the receptor from activating downstream signaling pathways that promote tumor growth.
- Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest at the G0/G1 phase, which is critical in preventing cancer cell proliferation.
In Vitro Studies
Several studies have assessed the biological activity of this compound against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A549 (Lung Cancer) | 15.4 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |
| HCT116 (Colon Cancer) | 10.2 | Inhibition of proliferation |
These results demonstrate the compound's potency and specificity towards different cancer types.
Case Studies
- Case Study on Lung Cancer : In a study involving A549 cells, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, such as caspase activation.
- Case Study on Breast Cancer : MCF7 cells treated with the compound exhibited a notable decrease in cell cycle progression, indicating potential utility in breast cancer therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-oxo-5-(((1-(phenoxycarbonyl)piperidin-4-yl)methyl)amino)-3-(thiophen-2-yl)pentanoic acid, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves coupling the piperidin-4-ylmethyl-phenoxycarbonyl moiety with the thiophen-2-yl-pentanoic acid backbone. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous DMF under nitrogen .
- pH control : Maintain neutral to slightly acidic conditions to avoid hydrolysis of the phenoxycarbonyl group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from THF or acetone improves purity .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and optimize stoichiometry (1:1.2 molar ratio of amine to carboxylic acid derivatives) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the thiophene proton signals (δ 7.2–7.4 ppm) and piperidine CH2 groups (δ 1.5–2.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns matching the expected structure .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for the oxo-pentanoic acid and phenoxycarbonyl groups) .
Q. What are the stability profiles of this compound under varying pH and storage conditions?
- Key Findings :
- pH Stability : Stable at neutral pH (6.5–7.5) but undergoes hydrolysis of the phenoxycarbonyl group under basic conditions (pH > 9) .
- Storage Recommendations : Store at –20°C in anhydrous DMSO or under argon to prevent oxidation of the thiophene ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound and its analogs?
- Approach :
- Comparative Studies : Use standardized assays (e.g., enzyme inhibition IC50, cell viability MTT) to test the compound alongside structurally similar derivatives (e.g., thiazolidinone or pyrazole analogs) .
- Computational Modeling : Perform molecular docking to identify binding affinities to target proteins (e.g., kinases or GPCRs) and correlate with experimental data .
- Example : A thiazolidinone analog showed anti-inflammatory activity (IC50 = 2.3 µM), while conflicting data may arise from differences in cell lines or assay conditions .
Q. What experimental strategies are recommended to investigate the mechanism of action of this compound in enzymatic systems?
- Methodology :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., cyclooxygenase or phosphatases) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to confirm interactions predicted by docking studies .
- Case Study : Fluorinated benzene derivatives (e.g., 4-fluorophenoxy analogs) exhibit enhanced lipophilicity, potentially improving membrane permeability .
Q. How can stereochemical purity be ensured during synthesis, given the compound’s chiral centers?
- Resolution Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
